molecular formula C29H28N2O5 B2935321 ethyl 4-{[(2,6-dimethylphenyl)carbamoyl]methoxy}-2-(3-methoxyphenyl)quinoline-6-carboxylate CAS No. 1114870-93-7

ethyl 4-{[(2,6-dimethylphenyl)carbamoyl]methoxy}-2-(3-methoxyphenyl)quinoline-6-carboxylate

Cat. No.: B2935321
CAS No.: 1114870-93-7
M. Wt: 484.552
InChI Key: AQHHKHBVEKYHPT-UHFFFAOYSA-N
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Description

Ethyl 4-{[(2,6-dimethylphenyl)carbamoyl]methoxy}-2-(3-methoxyphenyl)quinoline-6-carboxylate is a complex organic compound that belongs to the quinoline family This compound is characterized by its unique structure, which includes a quinoline core substituted with various functional groups

Scientific Research Applications

Ethyl 4-{[(2,6-dimethylphenyl)carbamoyl]methoxy}-2-(3-methoxyphenyl)quinoline-6-carboxylate has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly as a lead compound for the design of new therapeutic agents.

    Industry: Utilized in the development of new materials and chemical processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 4-{[(2,6-dimethylphenyl)carbamoyl]methoxy}-2-(3-methoxyphenyl)quinoline-6-carboxylate typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Quinoline Core: The quinoline core can be synthesized through a Pfitzinger reaction, which involves the condensation of an anthranilic acid derivative with an appropriate aldehyde under acidic conditions.

    Introduction of the Carbamoyl Group: The carbamoyl group can be introduced through a reaction with 2,6-dimethylphenyl isocyanate.

    Methoxylation: The methoxy groups can be introduced through methylation reactions using methanol and a suitable methylating agent.

    Esterification: The final esterification step involves the reaction of the carboxylic acid group with ethanol in the presence of an acid catalyst to form the ethyl ester.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-{[(2,6-dimethylphenyl)carbamoyl]methoxy}-2-(3-methoxyphenyl)quinoline-6-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the methoxy and carbamoyl groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol.

Major Products Formed

    Oxidation: Formation of quinoline N-oxide derivatives.

    Reduction: Formation of reduced quinoline derivatives.

    Substitution: Formation of substituted quinoline derivatives with altered functional groups.

Mechanism of Action

The mechanism of action of ethyl 4-{[(2,6-dimethylphenyl)carbamoyl]methoxy}-2-(3-methoxyphenyl)quinoline-6-carboxylate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

    Binding to Enzymes: Inhibiting or modulating the activity of specific enzymes involved in biological processes.

    Interacting with Receptors: Binding to cellular receptors and altering signal transduction pathways.

    Modulating Gene Expression: Affecting the expression of genes involved in various cellular functions.

Comparison with Similar Compounds

Ethyl 4-{[(2,6-dimethylphenyl)carbamoyl]methoxy}-2-(3-methoxyphenyl)quinoline-6-carboxylate can be compared with other similar compounds, such as:

    Quinoline Derivatives: Compounds with similar quinoline cores but different substituents.

    Carbamoyl-Substituted Compounds: Compounds with carbamoyl groups attached to different aromatic systems.

    Methoxy-Substituted Compounds: Compounds with methoxy groups on different positions of the aromatic ring.

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties

Properties

IUPAC Name

ethyl 4-[2-(2,6-dimethylanilino)-2-oxoethoxy]-2-(3-methoxyphenyl)quinoline-6-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H28N2O5/c1-5-35-29(33)21-12-13-24-23(15-21)26(16-25(30-24)20-10-7-11-22(14-20)34-4)36-17-27(32)31-28-18(2)8-6-9-19(28)3/h6-16H,5,17H2,1-4H3,(H,31,32)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AQHHKHBVEKYHPT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC2=C(C=C1)N=C(C=C2OCC(=O)NC3=C(C=CC=C3C)C)C4=CC(=CC=C4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H28N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

484.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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